2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
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Overview
Description
2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as insecticides, herbicides, and fungicides. This specific compound is characterized by the presence of a 2,2-dimethylpropyl group and a hexafluoropropan-2-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2,2-dimethylpropylamine with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a carbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
2,2-dimethylpropylamine+1,1,1,3,3,3-hexafluoro-2-propanol+carbamoyl chloride→2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-dimethylpropylamine and 1,1,1,3,3,3-hexafluoro-2-propanol.
Oxidation: Corresponding oxides and other oxidized products.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biological membranes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and processes within the cell.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
2,2-dimethyl-1-propanol: Another similar compound with a hydroxyl group instead of a carbamate group.
tert-Butylmethanol: Shares the 2,2-dimethylpropyl group but lacks the carbamate functionality.
Uniqueness
2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of both the 2,2-dimethylpropyl and hexafluoropropan-2-yl groups, which impart distinct chemical and physical properties. The hexafluoropropan-2-yl group, in particular, contributes to the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6NO2/c1-7(2,3)4-18-6(17)16-5(8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLIAOFXVMXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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